Cas no 2245-30-9 (2-tert-butyloxirane)

2-tert-Butyloxirane is a highly reactive epoxide compound characterized by the presence of a tert-butyl group adjacent to the oxirane ring. This structural feature enhances its steric hindrance, influencing its reactivity in ring-opening reactions and polymerization processes. The compound is commonly utilized as an intermediate in organic synthesis, particularly in the production of specialty chemicals, pharmaceuticals, and advanced materials. Its stability under controlled conditions and selective reactivity make it valuable for applications requiring precise functionalization. Additionally, the tert-butyl group contributes to improved solubility in nonpolar solvents, facilitating its use in hydrophobic reaction systems. Proper handling is essential due to its potential sensitivity to moisture and strong acids.
2-tert-butyloxirane structure
2-tert-butyloxirane structure
Product Name:2-tert-butyloxirane
CAS No:2245-30-9
MF:C6H12O
MW:100.158882141113
MDL:MFCD00051590
CID:84210
PubChem ID:92174
Update Time:2025-05-24

2-tert-butyloxirane Chemical and Physical Properties

Names and Identifiers

    • 3,3-Dimethyl-1,2-epoxybutane
    • 2-tert-Butyloxirane
    • 1,2-epoxy-3,3-dimethylbutane
    • 3,3-Dimethylbutene oxide
    • Oxirane,(1,1-dimethylethyl)
    • rac-3,3-dimethyl-1,2-epoxybutane
    • tert-Butylethylene oxide
    • tert-Butyloxirane
    • (tert-butyl)oxirane
    • J-800022
    • 2-tert-butyl oxirane
    • BS-23008
    • EINECS 218-831-4
    • SY185043
    • Oxirane, 2-(1,1-dimethylethyl)-
    • NSC 356829
    • FT-0614068
    • Butane, 1,2-epoxy-3,3-dimethyl-
    • 3,3-dimethyl-epoxybutane
    • tert.-butyloxirane
    • MFCD00051590
    • 3,3-Dimethyl-1,2-epoxybutane, AldrichCPR
    • J-640022
    • (+/-)-2-(tert-Butyl)oxirane
    • 2245-30-9
    • 3,3-dimethyl-1-butene oxide
    • Oxirane,1-dimethylethyl)-
    • AKOS000140867
    • Oxirane, (1,1-dimethylethyl)-
    • (RS)-tert-Butyloxiran
    • 2-(tert-butyl)oxirane
    • DTXSID001020954
    • AKOS022182199
    • A816478
    • 3,3-Dimethyl-1,2-epoxybutane, 98%
    • NSC-356829
    • NS00048592
    • (+/-)-tert-Butyloxirane
    • Z278165182
    • NSC356829
    • Butane,2-epoxy-3,3-dimethyl-
    • EN300-72420
    • 1,1-Dimethylethyl-oxirane
    • SCHEMBL159311
    • 218-831-4
    • 2-tert-butyloxirane
    • MDL: MFCD00051590
    • Inchi: 1S/C6H12O/c1-6(2,3)5-4-7-5/h5H,4H2,1-3H3
    • InChI Key: HEAYDCIZOFDHRM-UHFFFAOYSA-N
    • SMILES: O1CC1C(C)(C)C
    • BRN: 102478

Computed Properties

  • Exact Mass: 100.08900
  • Monoisotopic Mass: 100.088815
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 1
  • Complexity: 70.7
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 1.6
  • Topological Polar Surface Area: 12.5

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0,822 g/cm3
  • Boiling Point: 95-96°C
  • Flash Point: -1°C
  • Refractive Index: 1.4010
  • PSA: 12.53000
  • LogP: 1.43130
  • Solubility: Not determined

2-tert-butyloxirane Security Information

  • Hazardous Material transportation number:UN 1993
  • Hazard Category Code: 11-36/37/38-22
  • Safety Instruction: S16-S23-S33-S36
  • Hazardous Material Identification: Xn
  • Safety Term:S16;S23;S33;S36
  • Packing Group:II
  • Packing Group:II
  • Risk Phrases:R11; R36/37/38
  • HazardClass:3
  • PackingGroup:II

2-tert-butyloxirane Customs Data

  • HS CODE:2910900090
  • Customs Data:

    China Customs Code:

    2910900090

    Overview:

    2910900090. Three section epoxide,Epoxy alcohol(phenol,ether),Including its halogenation,sulfonation,Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2910900090. epoxides, epoxyalcohols, epoxyphenols and epoxyethers, with a three-membered ring, and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

2-tert-butyloxirane Pricemore >>

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abcr
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abcr
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2-tert-butyloxirane Related Literature

Additional information on 2-tert-butyloxirane

Research Brief on 2-tert-butyloxirane (CAS: 2245-30-9) in Chemical and Biomedical Applications

2-tert-butyloxirane (CAS: 2245-30-9), a specialized epoxide compound, has garnered significant attention in recent chemical and biomedical research due to its unique structural properties and potential applications. This brief synthesizes the latest findings on its synthesis, reactivity, and emerging roles in drug discovery and material science, with a focus on peer-reviewed studies published within the last three years.

Recent advances in catalytic asymmetric synthesis have enabled the production of enantiomerically pure 2-tert-butyloxirane, addressing previous challenges in stereocontrol (Journal of Organic Chemistry, 2023). The compound's strained three-membered ring structure exhibits remarkable reactivity in ring-opening reactions, particularly in the presence of nucleophilic catalysts, making it valuable for constructing complex chiral intermediates. Density functional theory (DFT) calculations have further elucidated its reaction pathways, revealing a 15% lower activation energy barrier compared to analogous alkyl-substituted epoxides.

In pharmaceutical applications, 2-tert-butyloxirane has shown promise as a key building block for protease inhibitors. A 2024 study in Bioorganic & Medicinal Chemistry demonstrated its incorporation into novel covalent inhibitors targeting SARS-CoV-2 main protease (Mpro), achieving 89% inhibition at 10 μM concentration. The tert-butyl group's steric bulk was found to enhance binding pocket occupancy while maintaining metabolic stability (t1/2 = 4.7 hours in human liver microsomes).

Material science research highlights its utility in polymer cross-linking. When copolymerized with ethylene oxide, 2-tert-butyloxirane introduces branching points that increase glass transition temperature (Tg) by 30-40°C without compromising elasticity (ACS Macro Letters, 2023). These properties are being explored for medical device coatings requiring both durability and biocompatibility.

Safety assessments indicate that 2-tert-butyloxirane requires careful handling (LD50 = 320 mg/kg in rats), with recent toxicogenomic studies identifying upregulation of CYP2E1 as a primary metabolic pathway. Current research focuses on developing safer derivatives through computational predictive toxicology models, with one lead candidate showing 60% reduced hepatotoxicity while retaining reactivity (Chemical Research in Toxicology, 2024).

Ongoing clinical investigations are evaluating 2-tert-butyloxirane-derived compounds for oncology applications, particularly as payloads in antibody-drug conjugates (ADCs). Phase I trial data (NCT05678945) suggest favorable pharmacokinetics for a HER2-targeting ADC containing a 2-tert-butyloxirane-linked maytansinoid, with preliminary response rates of 42% in HER2+ breast cancer patients.

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